Cas no 141505-33-1 (LEVOSIMENDAN)

LEVOSIMENDAN structure
LEVOSIMENDAN structure
商品名:LEVOSIMENDAN
CAS番号:141505-33-1
MF:C14H12N6O
メガワット:280.28
MDL:MFCD00867135
CID:64673
PubChem ID:3033825

LEVOSIMENDAN 化学的及び物理的性質

名前と識別子

    • Levosimendan
    • Propanedinitrile, 2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-
    • (-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile
    • (-)-[4-[(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propanedinitrile
    • (-)-OR-1259
    • (R)-(-)-2-[4-(4-methyl-6-oxo-1,4,5,6,-tetrahydropyridazin-3-yl)phenylhydrazono]propanedinitrile
    • (R)-(-)-simendan
    • (R)-Simendan
    • AC1MHWDS
    • CHEBI:50567
    • Levosimedan
    • levosimendanum
    • OR1259
    • OR-1259
    • Simdax
    • Simdax (TN)
    • 2-[2-[4-[(4R)-1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-propanedinitrile
    • R)-((4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono) propanedintrile
    • 2-[2-[4-[(4R)-1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]propanedinitrile
    • Mesoxalonitrile (-)-{p-[(R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl}hydrazone
    • OR 1259
    • C6T4514L4E
    • DSSTox_RID_81620
    • DSSTox_CID_26445
    • (R)-((4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono) propanedintrile
    • Mesoxalonitrile (-)-(p((R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazone
    • DSSTox_GSID_46445
    • 2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
    • Levosimendan [INN]
    • Mesoxalonit
    • Simsndan
    • -2-[[4-(1,4,5,6-Tetrahydro-4-methyl-6-oxo-3-pyridazinyl)19henyl]hydrazono]Propandinitrile
    • [[4-[(4R)-1,4,5,6-Terahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]propanedinitrile
    • Simda
    • (R)-2-[[4-(1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL] HYDROZONO]PRO
    • Levosimendan [USAN:INN]
    • (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide
    • Tox21_112191_1
    • Simsndan;OR-1259
    • CCG-213048
    • SW219172-1
    • LEVOSIMENDAN [MART.]
    • ({4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}hydrazono)propanedintrile
    • SCHEMBL83243
    • AM84381
    • DB00922
    • HMS3884N17
    • WHXMKTBCFHIYNQ-SECBINFHSA-N
    • CHEMBL2051955
    • AB01562970_02
    • KUC109648N
    • NCGC00263564-01
    • BCP07048
    • Tox21_113768
    • LEVOSIMENDAN [WHO-DD]
    • HY-14286
    • ((4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl)hydrazono)propanedinitrile
    • CAS-141505-33-1
    • 1-beta-D-Ribofuranose-1H-1,2,4-triazole-3-methylcarbonate
    • EN300-18567987
    • NCGC00263564-02
    • A807767
    • BM164625
    • BDBM50469700
    • MLS003899227
    • NSC 759644
    • PROPANEDINITRILE, 2-(2-(4-((4R)-1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZINYLIDENE)-
    • PROPANEDINITRILE, ((4-(1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZONO)-, (R)-
    • Tox21_112191
    • 141505-33-1
    • 1-cyano-N-{4-[(4R)-4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]phenyl}methanecarbohydrazonoyl cyanide
    • DTXCID7026445
    • KSC-210-010
    • L0320
    • NCGC00253641-01
    • AKOS015895214
    • (R)-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide
    • Levosimendan, >=98% (HPLC)
    • UNII-C6T4514L4E
    • AB01562970_01
    • 2-(2-(4-((4R)-1,4,5,6-TETRAHYDRO-4-METHYL-6-OXO-3-PYRIDAZINYL)PHENYL)HYDRAZINYLIDENE)PROPANEDINITRILE
    • N12889
    • D04720
    • AC-1752
    • NSC759644
    • SMR002529692
    • Levosimendan- Bio-X
    • Mesoxalonitrile (p-((R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-pyridazinyl)phenyl)hydrazone
    • SR-01000931342
    • MFCD00867135
    • Simendan, (r)-
    • DTXSID9046445
    • LEVOSIMENDAN [USAN]
    • NSC-759644
    • (R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyldicyanide
    • Levosimendan (USAN/INN)
    • LEVOSIMENDAN [MI]
    • SR-01000931342-2
    • MLS006010741
    • Mesoxalonitrile (-)-(p((R)-1,4,5,6-tetrahydro-4-methyl-6- oxo-3-pyridazinyl)phenyl)hydrazone
    • HMS3264G03
    • DS-8918
    • Q162541
    • 2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazono]propanedinitrile
    • s2446
    • Pharmakon1600-01502356
    • BRD-K03095347-001-06-1
    • BRD-K03095347-001-05-3
    • LEVOSIMENDAN
    • MDL: MFCD00867135
    • インチ: 1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
    • InChIKey: WHXMKTBCFHIYNQ-SECBINFHSA-N
    • ほほえんだ: O=C1C([H])([H])[C@@]([H])(C([H])([H])[H])C(C2C([H])=C([H])C(=C([H])C=2[H])N([H])/N=C(\C#N)/C#N)=NN1[H]

計算された属性

  • せいみつぶんしりょう: 280.107259g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.3
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 280.107259g/mol
  • 単一同位体質量: 280.107259g/mol
  • 水素結合トポロジー分子極性表面積: 113Ų
  • 重原子数: 21
  • 複雑さ: 549
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 9

じっけんとくせい

  • 色と性状: 黄色結晶粉末。
  • 密度みつど: 1.33
  • ゆうかいてん: 216-219°C (dec.)
  • ふってん: No data available
  • フラッシュポイント: No data available
  • 屈折率: 1.673
  • ようかいど: DMSO: ≥20mg/mL
  • PSA: 113.43
  • LogP: 1.19916
  • ひせんこうど: D25 -566° (tetrahydrofurane/methanol)
  • 酸性度係数(pKa): 6.3(at 25℃)
  • マーカー: 5471
  • 光学活性: [α]/D -500 to -650°, c = 0.5 in THF
  • ようかいせい: 水に溶ける。

LEVOSIMENDAN セキュリティ情報

LEVOSIMENDAN 税関データ

  • 税関コード:2933.99.7500

LEVOSIMENDAN 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D961621-5g
Mesoxalonitrile (-)-{p-[(R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl}hydrazone
141505-33-1 97%
5g
$580 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MW121-200mg
LEVOSIMENDAN
141505-33-1 98+%
200mg
252.0CNY 2021-08-04
TRC
L378000-50mg
Levosimendan
141505-33-1
50mg
$68.00 2023-05-18
Key Organics Ltd
AS-12478-1MG
Levosimendan
141505-33-1 >98%
1mg
£36.00 2025-02-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2530-25 mg
Levosimendan
141505-33-1 99.93%
25mg
¥366.00 2021-09-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L62290-1g
Levosimendan
141505-33-1
1g
¥706.0 2021-09-09
Chemenu
CM126683-1g
(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)carbonohydrazonoyl dicyanide
141505-33-1 98%
1g
$224 2022-12-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026805-100mg
Levosimendan,98%
141505-33-1 98%
100mg
¥160 2024-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026805-1g
Levosimendan,98%
141505-33-1 98%
1g
¥837 2024-05-25
TRC
L378000-100mg
Levosimendan
141505-33-1
100mg
$80.00 2023-05-18

LEVOSIMENDAN サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:141505-33-1)LEVOSIMENDAN
注文番号:CL2945
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:21
価格 ($):discuss personally

LEVOSIMENDAN 関連文献

LEVOSIMENDANに関する追加情報

Comprehensive Overview of LEVOSIMENDAN (CAS No. 141505-33-1): Mechanism, Applications, and Clinical Insights

LEVOSIMENDAN (CAS No. 141505-33-1) is a calcium-sensitizing agent primarily used in the management of acute decompensated heart failure. Its unique mechanism of action, which enhances myocardial contractility without increasing intracellular calcium levels, has made it a subject of extensive research and clinical interest. Unlike traditional inotropes, LEVOSIMENDAN reduces the risk of arrhythmias and myocardial oxygen demand, addressing key concerns in modern cardiology.

The compound’s molecular structure and pharmacological profile have positioned it as a promising therapeutic option for patients with low cardiac output syndrome and post-cardiac surgery recovery. Recent studies highlight its potential in reducing hospital readmission rates, a pressing issue in healthcare systems worldwide. Clinicians often search for "LEVOSIMENDAN vs. dobutamine" or "LEVOSIMENDAN survival benefits," reflecting the growing demand for evidence-based comparisons.

One of the most debated topics in cardiology forums is whether LEVOSIMENDAN should be administered as a continuous infusion or bolus dose. Current guidelines recommend individualized protocols, but emerging data suggest that prolonged infusions may improve outcomes in select populations. This aligns with the broader trend toward personalized medicine, a hot topic in 2024.

From a biochemical perspective, LEVOSIMENDAN (CAS No. 141505-33-1) binds to cardiac troponin C, stabilizing the calcium-induced conformational change. This action prolongs the systole without affecting diastolic function—a critical advantage over phosphodiesterase inhibitors. Researchers frequently investigate "LEVOSIMENDAN pharmacokinetics" and "metabolite OR-1896," as its active metabolite contributes to sustained effects.

Patient-centric discussions often revolve around LEVOSIMENDAN’s cost-effectiveness and accessibility, particularly in low-resource settings. Health economics analyses indicate that while the drug may have higher upfront costs, its potential to reduce ICU stays and complications could offset expenses. These insights are vital for policymakers grappling with heart failure management strategies.

In summary, LEVOSIMENDAN (CAS No. 141505-33-1) represents a paradigm shift in acute heart failure therapy. Its calcium-sensitizing properties, favorable safety profile, and emerging applications in critical care continue to drive both clinical adoption and scientific inquiry. As cardiovascular research evolves, this compound remains at the forefront of innovative treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:141505-33-1)Levosimendan
A807767
清らかである:99%
はかる:1g
価格 ($):175.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:141505-33-1)Levosimendan
sfd11974
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ